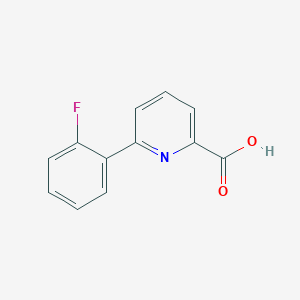

6-(2-氟苯基)吡啶-2-甲酸

描述

6-(2-Fluorophenyl)pyridine-2-carboxylic acid is a compound that is part of a broader class of organic intermediates which include functionalities such as azabicyclo and amide groups. These compounds are of interest due to their potential applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related fluorophenyl pyridine carboxylic acid derivatives has been reported through various methods. For instance, the synthesis of 6-fluorochroman-2-carboxylic acid derivatives from p-fluorophenol involves the formation of salts with optically active amines, which allows for the resolution of the racemic mixture into its enantiomers . Another related compound, 6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide, was synthesized through a series of reactions including ring closure, Suzuki reaction, hydrolysis, and amidation .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry. Additionally, single-crystal X-ray diffraction has been employed to determine the crystallographic and conformational details of these molecules. Density functional theory (DFT) calculations have been used to further validate the molecular structures, showing consistency with the experimental data .

Chemical Reactions Analysis

The chemical reactivity of fluorophenyl pyridine carboxylic acid derivatives can be inferred from the synthesis methods and the functional groups present in the molecules. The presence of amide, azabicyclo, and carboxylic acid functionalities suggests that these compounds can participate in a variety of chemical reactions, including amidation, esterification, and coupling reactions, which are essential for the synthesis of more complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be deduced from their molecular structures and the presence of fluorine atoms. Fluorine is known to significantly influence the physicochemical properties of organic molecules, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The introduction of fluorine into the phenyl ring of pyridine carboxylic acids is likely to affect their acidity, boiling and melting points, and solubility in various solvents. The supramolecular structure of a related compound, pyridine-2,6-dicarboxylic acid, has been studied, revealing a one-dimensional structure stabilized by hydrogen bonding in the solid state . This information can provide insights into the potential supramolecular interactions and crystalline properties of 6-(2-Fluorophenyl)pyridine-2-carboxylic acid.

科学研究应用

有机中间体和分子结构分析

6-(2-氟苯基)-N-(对甲苯基)咪唑并[1,2-a]吡啶-2-甲酰胺是一种具有氮杂双环和酰胺基团功能的有机中间体,通过各种反应合成。该化合物的结构通过光谱和 X 射线衍射得到证实,密度泛函理论 (DFT) 显示计算结构和观察结构之间的一致性。这项研究突出了其在分子结构分析和物理化学性质研究中的用途 (秦等人,2019)。

在 CCR1 拮抗剂中的作用

包括 1-(4-氟苯基)-1H-吡唑并[3,4-c]吡啶-4-甲酸及其类似物在内的化合物已被识别为有效的 CC 趋化因子受体 1 (CCR1) 拮抗剂,可能对治疗类风湿性关节炎有用。这些化合物被标记为碳-13、碳-14 和氚进行详细合成 (Latli 等人,2018)。

在环金属配合物中的活化

2-叔丁基-6-(4-氟苯基)吡啶与 K(2)PtCl(4) 反应时,通过 sp(2) 和 sp(3) C-H 键活化形成环金属配合物。这证明了它在形成具有独特结构特征的配合物中的作用,如通过氘交换研究所探索的 (Crosby 等人,2009)。

生物转化研究

氟苯基吡啶羧酸,包括 6-(2-氟苯基) 衍生物,使用真菌 Cunninghamella elegans 研究了它们的 I 期(氧化)代谢命运。这项研究对于了解这些化合物的代谢途径和潜在的生物医学应用非常重要 (Palmer-Brown 等人,2017)。

超分子聚集

2,6-双(4-氟苯基)-4-羟基-5-(4-甲苯基硫烷基)吡啶-3-羧酸乙酯通过各种分子间相互作用表现出超分子聚集。该化合物是表现出独特晶体结构的多取代吡啶的示例,这在材料科学中至关重要 (Suresh 等人,2007)。

手性溶剂化剂

基于 1-氨基-3-氟-2-醇在氨甲基吡啶平台上的阵列的柔性受体,包括 6-(2-氟苯基)吡啶-2-甲酸的衍生物,已被开发为有效的手性溶剂化剂 (CSA)。这些化合物形成非对映异构体配合物,从而可以区分羧酸的对映异构体 (Cuevas 等人,2005)。

聚合物发光二极管

9-((6-(4-氟苯基)吡啶-3-基)甲基)-9H-咔唑及其衍生物已被用于合成绿色发光的 Ir(III) 配合物,展示了它们在聚合物发光二极管 (LED) 开发中的应用。这项研究突出了该化合物在调节 LED 发射光谱中的作用 (Cho 等人,2010)。

安全和危害

未来方向

属性

IUPAC Name |

6-(2-fluorophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-9-5-2-1-4-8(9)10-6-3-7-11(14-10)12(15)16/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQGRLKMTVDWDHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=CC=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647064 | |

| Record name | 6-(2-Fluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-Fluorophenyl)pyridine-2-carboxylic acid | |

CAS RN |

887982-35-6 | |

| Record name | 6-(2-Fluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。